molecular formula C7H5ClO3 B14641066 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- CAS No. 54490-80-1

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy-

Cat. No.: B14641066
CAS No.: 54490-80-1
M. Wt: 172.56 g/mol
InChI Key: CGTKOPHUGPJEPA-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- is a chemical compound with the molecular formula C7H5ClO3 It is a derivative of benzoquinone, where the hydrogen atoms at positions 2 and 6 are substituted by chlorine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- typically involves the chlorination and methoxylation of benzoquinone derivatives. One common method includes the reaction of 2,5-dimethoxybenzoquinone with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized benzoquinones.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also inhibit specific enzymes and disrupt cellular pathways, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and methoxy groups in 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- imparts unique chemical properties, making it more reactive and versatile in various chemical reactions. This dual substitution also enhances its potential biological activities compared to its analogs.

Properties

CAS No.

54490-80-1

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

2-chloro-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H5ClO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3

InChI Key

CGTKOPHUGPJEPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(C1=O)Cl

Origin of Product

United States

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